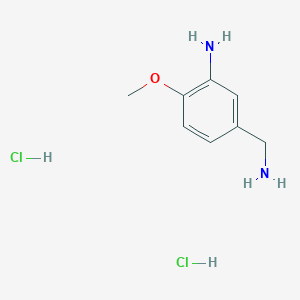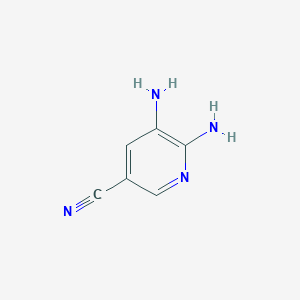
5,6-Diaminonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 5,6-diaminonicotinonitrile often involves straightforward methods that yield nitrogen-rich derivatives. For instance, derivatives of 1,2,4-triazoles and pyrazines have been synthesized to explore their energetic and fluorescent properties, respectively. The oxidative coupling reaction of 2,3-diamino-3-(phenylthio)acrylonitrile leads to the formation of new fluorescent chromophores, showcasing the compound's utility in synthesizing functional dye materials (Shirai et al., 1998).
Molecular Structure Analysis
X-ray analyses and semiempirical calculations have been pivotal in understanding the molecular structure of 5,6-diaminonicotinonitrile derivatives. For example, the structure and stability of energetic materials have been elucidated through these methods, revealing insights into their structural characteristics and how these contribute to their stability and energetic performance (Hueso-Ureña et al., 1997).
Chemical Reactions and Properties
5,6-Diaminonicotinonitrile undergoes various chemical reactions, leading to the formation of a wide range of compounds with significant properties. The reaction with diaminomaleonitrile, for instance, synthesizes 4-amino-5-iminopyrazoles, highlighting the compound's versatility in forming heterocyclic compounds (Aly et al., 2017). Additionally, its reaction with sulphamide and N-substituted sulphamides showcases its reactivity towards synthesizing thiadiazine dioxides, further emphasizing its chemical diversity (Alkorta et al., 1988).
Physical Properties Analysis
The physical properties of 5,6-diaminonicotinonitrile derivatives, such as their thermal and energetic performance, are often characterized using differential thermal analysis (DTA), X-ray analysis, and computational methods. These analyses provide valuable data on the compounds' stability, heats of formation, and energetic performance, which are crucial for their application in energetic materials (Fendt et al., 2011).
科学的研究の応用
Energetic Materials Synthesis
5,6-Diaminonicotinonitrile derivatives have been explored for synthesizing a new class of highly dense energetic materials. Research has led to the development of compounds with high density, moderate to good thermal stability, acceptable oxygen balance, reasonable heat of formation, and excellent detonation properties. These compounds are considered potential candidates for explosive materials due to their superior detonation characteristics compared to traditional explosives like RDX (Thottempudi & Shreeve, 2011).
Heat-Resistant Explosives
Nitrogen-rich heterocyclic compounds, including derivatives of 5,6-Diaminonicotinonitrile, have shown promising backbones for creating high energy density compounds. These compounds exhibit remarkable thermal decomposition temperatures, high density, and low impact and friction sensitivities, making them suitable as heat-resistant explosives (Tang, He, Imler, Parrish, & Shreeve, 2019).
Electrochemical Oxidation Studies
The electrochemical oxidation of derivatives similar to 5,6-Diaminonicotinonitrile has been investigated for understanding their reaction pathways and potential applications in various fields, including the development of electrochemical sensors and devices (Owens & Dryhurst, 1977).
Catalytic Activity in Organic Synthesis
Chiral bidentate isonitrile–diaminocarbene palladium(II) complexes involving structures related to 5,6-Diaminonicotinonitrile have shown significant catalytic activity in various organic reactions. These complexes have been used in Suzuki–Miyaura cross-coupling and intermolecular asymmetric allylic alkylation (AAA) reactions, showing potential for applications in organic synthesis and pharmaceuticals (Knorn, Lutsker, & Reiser, 2015).
Environmental Remediation
Studies on the biodegradation and biotransformation of explosives highlight the potential of microbial and plant-based systems in remediating environments contaminated with energetic materials. Research in this area focuses on identifying and characterizing enzymes capable of degrading explosives, offering insights into the application of bioremediation techniques in managing pollutants (Rylott, Lorenz, & Bruce, 2011).
特性
IUPAC Name |
5,6-diaminopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,8H2,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSZQUXILYAWCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60615659 |
Source


|
| Record name | 5,6-Diaminopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diaminonicotinonitrile | |
CAS RN |
107238-27-7 |
Source


|
| Record name | 5,6-Diaminopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

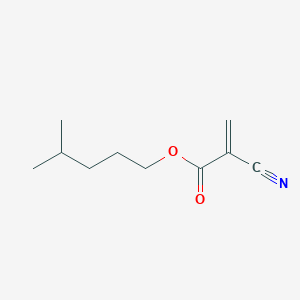
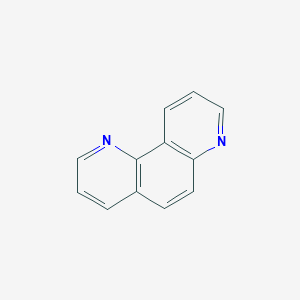
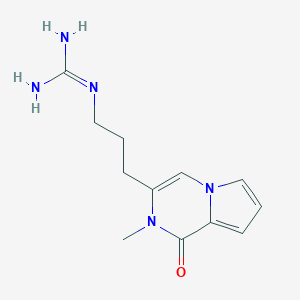

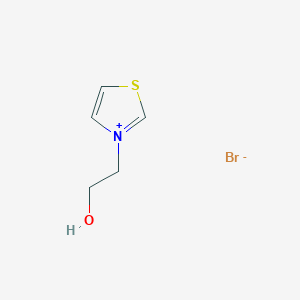

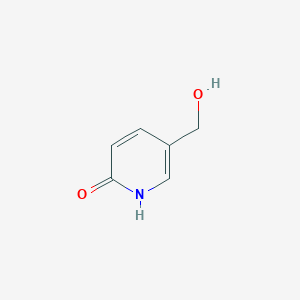
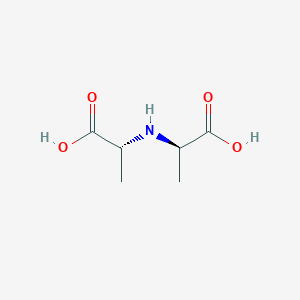
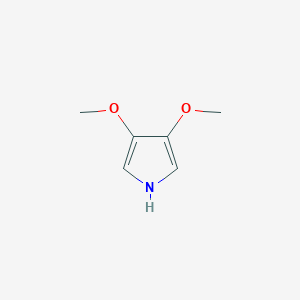
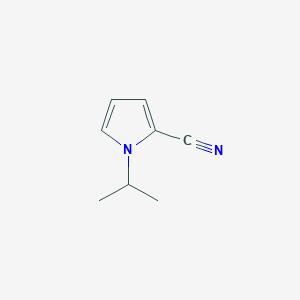
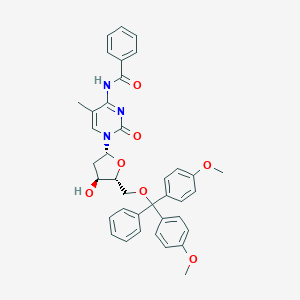
![(1R,2R,3S,4S)-3-(phenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B34552.png)
